1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, also known as PSNCBAM-1, is a synthetically derived organic compound classified as an allosteric antagonist of the cannabinoid CB1 receptor. [ [], [] ] It acts by binding to a site distinct from the orthosteric binding site of the CB1 receptor, thereby modulating the receptor's activity and downstream signaling. PSNCBAM-1 has been primarily studied for its potential in understanding the complex pharmacology of the endocannabinoid system and exploring novel therapeutic approaches for various central nervous system (CNS) disorders. [ [] ]
1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea acts as an allosteric antagonist of the CB1 receptor. [ [], [] ] This means it binds to a site distinct from the orthosteric binding site where the endogenous ligands, such as anandamide and 2-arachidonoylglycerol, bind. [ [] ] This allosteric binding modulates the receptor's conformation, influencing its affinity for orthosteric ligands and downstream signaling pathways.
Studies have shown that PSNCBAM-1 exhibits ligand-dependent effects on CB1 receptor signaling. [ [], [] ] For example, it more potently antagonizes the effects of CP55,940, a synthetic CB1 receptor agonist, compared to WIN55,212-2, another agonist. [ [] ] This ligand-dependent antagonism suggests that PSNCBAM-1 alters the receptor's conformation in a way that differentially affects the binding and/or efficacy of different agonists.
The primary application of 1-(3-Chloro-4-fluorophenyl)-3-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea in scientific research is as a pharmacological tool to study the complexities of CB1 receptor signaling and allosteric modulation. [ [], [] ] Its unique ligand-dependent effects provide valuable insights into the conformational dynamics of the CB1 receptor and how different ligands interact with it. [ [] ] This understanding is crucial for developing novel therapeutics targeting the endocannabinoid system for various CNS disorders.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4